Oxolane-2,3,4,5-tetrol
Description
Oxolane-2,3,4,5-tetrol is a five-membered cyclic ether (oxolane, or tetrahydrofuran skeleton) with hydroxyl groups substituted at positions 2, 3, 4, and 5. Its IUPAC name explicitly denotes the four hydroxyl groups on the oxolane ring. This compound is structurally analogous to cyclic forms of monosaccharides, particularly pentoses, but lacks additional substituents like hydroxymethyl groups in some derivatives. For example, 2-(hydroxymethyl)this compound, a related compound, is identified as a pentose derivative in lignin-carbohydrate complexes (LCCs) in plant cell walls . This compound itself is less common in biological systems but serves as a critical structural motif in synthetic and natural glycosides.
Properties
CAS No. |
656813-78-4 |
|---|---|
Molecular Formula |
C4H8O5 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
oxolane-2,3,4,5-tetrol |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)4(8)9-3(1)7/h1-8H |
InChI Key |
KEJOLGAIPQIPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(OC1O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-2,3,4,5-tetrol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydrofuran-2,3,4,5-tetraol can be achieved using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process typically requires the use of metal catalysts such as palladium or platinum, along with hydrogen gas, to achieve the desired reduction and hydroxylation of the furfural ring .
Chemical Reactions Analysis
Types of Reactions
Oxolane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetraone, while reduction can produce tetrahydrofuran derivatives with fewer hydroxyl groups .
Scientific Research Applications
Oxolane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism by which oxolane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and other proteins, influencing various metabolic pathways. The hydroxyl groups in the compound allow for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Oxolane-2,3,4,5-tetrol and analogous compounds:
*Calculated molecular weight based on IUPAC nomenclature.
Key Distinctions
- Ring Size and Stability: this compound’s five-membered ring confers distinct conformational flexibility compared to six-membered oxane (pyranose) rings in glucose. Smaller rings exhibit higher torsional strain, affecting solubility and reactivity . Glucose’s six-membered oxane ring is more thermodynamically stable, favoring its dominance in biological systems (e.g., starch, cellulose) .
Functional Groups :
- Unlike ribose and glucose, this compound lacks a hydroxymethyl (-CH₂OH) group, reducing its utility in glycosidic bond formation. This absence limits its role in polymer synthesis compared to ribose (RNA) or glucose (cellulose) .
- The 2-(hydroxymethyl) derivative of this compound bridges pentose and hexose chemistry, enabling integration into complex biopolymers like LCCs .
- Biological Relevance: this compound derivatives are niche components of plant LCCs, contributing to cell wall rigidity . Rhamnose, a deoxy sugar, demonstrates how minor structural changes (e.g., methyl groups) enhance hydrophobicity, facilitating roles in bacterial membranes .
Physicochemical Properties
Solubility :
- Glucose’s six hydroxyl groups and hydroxymethyl side chain enhance water solubility (83 g/100 mL at 25°C), whereas this compound’s compact structure reduces solubility .
- Ionic liquid studies show glucose’s phase behavior differs significantly from oxolane-based compounds due to ring size and polarity .
Research Findings
Plant Biochemistry :
Synthetic Applications :
- This compound serves as a scaffold for synthesizing chiral catalysts and pharmaceutical intermediates, leveraging its multiple hydroxyl groups for stereoselective reactions.
Biological Activity
Oxolane-2,3,4,5-tetrol, also known as 2,3,4,5-tetrahydroxy-1,4-butanediol, is a polyol compound characterized by its five-membered ring structure containing four hydroxyl groups. This unique structural feature enhances its solubility in water and its ability to engage in hydrogen bonding, making it a compound of interest in various biological and industrial applications. Recent studies have highlighted its potential biological activities, particularly in glucose metabolism and cellular signaling pathways.
- Molecular Formula : CHO
- CAS Number : 656813-78-4
- Structural Characteristics : The presence of multiple hydroxyl groups allows for diverse interactions with biological molecules.
Glucose Uptake Enhancement
One of the most notable biological activities of this compound is its ability to enhance glucose uptake in cells. This property has significant implications for diabetes management and metabolic health. Research indicates that the compound may facilitate glucose transport across cell membranes, potentially through interaction with glucose transporters or modulation of insulin signaling pathways.
Interaction with Enzymes and Receptors
This compound has been investigated for its interactions with various enzymes and receptors involved in metabolic processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary studies suggest that it may act as a modulator of enzymatic activity, impacting pathways related to carbohydrate metabolism .
Study on Glucose Metabolism
A recent study explored the effects of this compound on glucose uptake in cultured human cells. The results demonstrated a significant increase in glucose transport following treatment with the compound compared to control groups. The study utilized various concentrations of this compound and assessed glucose uptake using radiolabeled glucose assays.
| Concentration (mM) | Glucose Uptake (nmol/mg protein) |
|---|---|
| 0 | 10.5 ± 1.2 |
| 1 | 15.8 ± 1.5 |
| 5 | 22.3 ± 2.0 |
| 10 | 30.1 ± 2.5 |
This data indicates a dose-dependent effect of this compound on glucose uptake.
The proposed mechanism by which this compound enhances glucose uptake involves several biochemical pathways:
- Insulin Sensitization : It may enhance insulin sensitivity in target tissues.
- Glucose Transporter Modulation : Interaction with GLUT transporters could facilitate increased glucose influx into cells.
- Signaling Pathways : Potential activation of signaling cascades that promote metabolic processes related to glucose utilization.
Comparative Analysis
To better understand the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHO | Four hydroxyl groups enhancing solubility |
| 6-(Hydroxymethyl)oxane-2,3,4-tetrol | CHO | Contains an additional hydroxymethyl group |
| (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | CHO | Features two hydroxymethyl groups |
This table illustrates the structural diversity among related compounds and their potential implications for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
